molecular formula C10H13N3O2 B13210702 2-[Methyl(oxolan-3-YL)amino]pyrimidine-5-carbaldehyde

2-[Methyl(oxolan-3-YL)amino]pyrimidine-5-carbaldehyde

Cat. No.: B13210702
M. Wt: 207.23 g/mol
InChI Key: PIWDJUIUMDVRKZ-UHFFFAOYSA-N
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Description

2-[Methyl(oxolan-3-YL)amino]pyrimidine-5-carbaldehyde is a pyrimidine derivative featuring a carbaldehyde group at position 5 and a methyl(oxolan-3-yl)amino substituent at position 2. The carbaldehyde moiety at position 5 provides a reactive site for further chemical modifications, such as condensations or nucleophilic additions.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

2-[methyl(oxolan-3-yl)amino]pyrimidine-5-carbaldehyde

InChI

InChI=1S/C10H13N3O2/c1-13(9-2-3-15-7-9)10-11-4-8(6-14)5-12-10/h4-6,9H,2-3,7H2,1H3

InChI Key

PIWDJUIUMDVRKZ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCOC1)C2=NC=C(C=N2)C=O

Origin of Product

United States

Preparation Methods

Amino Substitution with Oxolane Derivative

The attachment of the methyl(oxolan-3-yl)amino substituent to the pyrimidine core is commonly achieved by nucleophilic substitution reactions involving a suitable pyrimidine halide or activated pyrimidine intermediate and an amine bearing the oxolane ring.

  • The oxolane ring (tetrahydrofuran) is introduced via an amino substituent derived from oxolan-3-amine or its derivatives.
  • Methylation of the amino group can be performed either before or after the substitution step, depending on the synthetic sequence.

Formylation at the 5-Position of Pyrimidine

The aldehyde group at the 5-position is typically introduced via a Vilsmeier-Haack reaction, which uses a combination of phosphorus oxychloride and N,N-dimethylformamide (DMF) to generate an electrophilic formylating agent.

  • Phosphorus oxychloride (POCl₃) is added to DMF under cooling (5–10 °C) and stirred at 40–45 °C for 30 minutes to form the Vilsmeier reagent.
  • The pyrimidine substrate with the amino substituent is then added dropwise at 25–30 °C.
  • The reaction mixture is stirred for 1 hour at 25–30 °C, then heated to 70–75 °C for 18–30 hours to complete formylation.
  • After reaction completion, the mixture is quenched with pre-cooled water or aqueous sodium acetate solution at low temperature (2–5 °C) and stirred to precipitate the product.
  • The organic layer is extracted with ethyl acetate or methylene chloride, washed with water and brine, dried, and concentrated to yield crude product.
  • Purification is achieved by recrystallization from ethyl acetate and n-heptane mixtures at low temperatures (0–5 °C).

Post-Formylation Modifications and Purification

  • The crude aldehyde product may be treated with activated carbon to remove impurities.
  • Filtration through hyflo or similar filter aids is used before final concentration.
  • Vacuum drying at moderate temperatures (around 35 °C) yields the pure 2-[Methyl(oxolan-3-yl)amino]pyrimidine-5-carbaldehyde.

Representative Experimental Data Table

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Vilsmeier reagent formation POCl₃ + DMF 5–10 → 40–45 30 min - Pre-cooling essential
Formylation Pyrimidine derivative + Vilsmeier reagent 25–30 → 70–75 1 h + 18–30 h 80–90 Dropwise addition, slow heating
Quenching and extraction Cold water or sodium acetate solution + ethyl acetate 2–5 1–2 h - Controls product precipitation
Purification Recrystallization from ethyl acetate/n-heptane 0–5 2–3 h 85–95 Low temperature crystallization

Analytical and Research Findings

  • The formylation step is critical and sensitive to temperature and reagent ratios; prolonged heating at 70–75 °C ensures complete conversion.
  • The use of pre-cooled quenching solutions minimizes side reactions and degradation of the aldehyde.
  • Extraction with ethyl acetate followed by water and brine washes effectively removes inorganic impurities.
  • Drying over anhydrous sodium sulfate and filtration through hyflo improve product clarity.
  • The aldehyde functionality is confirmed by characteristic NMR signals (aldehydic proton around 9–10 ppm) and IR absorption near 1700 cm⁻¹.
  • Mass spectrometry confirms molecular weight consistent with the target compound.

Summary of Key Preparation Insights

  • The Vilsmeier-Haack formylation is the preferred method for introducing the aldehyde group on the pyrimidine ring due to its mild conditions and high selectivity.
  • The amino substitution with methyl(oxolan-3-yl)amine requires careful control to prevent over-alkylation or side reactions.
  • Temperature control during reagent addition and reaction progress is essential for good yields and purity.
  • Purification by recrystallization from mixed solvents at low temperature is effective for isolating the pure aldehyde compound.

This synthesis approach is supported by patent literature detailing similar pyrimidine aldehyde preparations using Vilsmeier reagents and amino-substituted pyrimidines, providing a robust and scalable route for 2-[Methyl(oxolan-3-yl)amino]pyrimidine-5-carbaldehyde. Additional corroboration from synthetic reviews on pyrimidine derivatives confirms the utility of this methodology for related compounds.

Chemical Reactions Analysis

Types of Reactions: 2-[Methyl(oxolan-3-YL)amino]pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[Methyl(oxolan-3-YL)amino]pyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Explored as a potential pharmacophore in drug development due to its structural similarity to biologically active pyrimidine derivatives.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[Methyl(oxolan-3-YL)amino]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structural modifications. The pyrimidine ring and the aldehyde group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde

This compound (CAS 1565910-32-8) shares the pyrimidine-5-carbaldehyde backbone but substitutes the oxolan-3-yl group with a cyclopentyl moiety. The cyclopentyl group is purely aliphatic, increasing lipophilicity compared to the oxygen-containing oxolan-3-yl group in the target compound. This difference impacts solubility and bioavailability, with the oxolan-3-yl derivative likely exhibiting higher aqueous solubility due to the ether oxygen .

6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides

These derivatives (e.g., from ) differ in substituent positions and functional groups. They feature a carboxamide at position 5 and a pyrrolidinone substituent at position 6. The carboxamide group reduces reactivity compared to the carbaldehyde in the target compound, making the latter more suitable for dynamic covalent chemistry or further derivatization .

Functional Group Reactivity

  • Aldehyde vs. Carboxamide: The carbaldehyde group in the target compound is more electrophilic than carboxamides, enabling participation in Schiff base formation or Knoevenagel condensations.
  • Amino Substituents: The methyl(oxolan-3-yl)amino group introduces steric and electronic effects distinct from purely aliphatic (e.g., cyclopentyl) or aromatic substituents. The ether oxygen in oxolan-3-yl may enhance binding affinity in biological systems through hydrogen bonding .

Data Tables

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Functional Groups Polarity Inference
2-[Methyl(oxolan-3-YL)amino]pyrimidine-5-carbaldehyde - C₁₀H₁₃N₃O₂ 207.23 (calc.) Methyl(oxolan-3-yl)amino at C2 Aldehyde, ether, amino Higher (ether oxygen)
2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde 1565910-32-8 C₁₁H₁₅N₃O 205.26 Cyclopentyl(methyl)amino at C2 Aldehyde, amino Moderate (aliphatic)
6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide - C₁₅H₁₄N₄O₂ 282.30 (approx.) Pyrrolidinone at C6, carboxamide at C5 Carboxamide, ketone Moderate (amide polarity)

Research Findings and Implications

  • Synthetic Relevance : Parallel synthesis approaches, as described for pyrimidine-5-carboxamides in , highlight the adaptability of pyrimidine scaffolds for diverse functionalization, though the target compound’s specific synthetic pathway remains underexplored .
  • Property Predictions : The oxolan-3-yl group in the target compound likely enhances solubility and metabolic stability compared to cyclopentyl analogues, making it a candidate for pharmaceutical applications requiring improved pharmacokinetics .
  • Reactivity : The carbaldehyde group positions the compound as a versatile intermediate for generating Schiff bases or heterocyclic fused systems, a feature less accessible in carboxamide derivatives .

Biological Activity

2-[Methyl(oxolan-3-YL)amino]pyrimidine-5-carbaldehyde is a heterocyclic compound characterized by its unique structure, which combines a pyrimidine ring with an oxolane moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, synthesizing findings from various studies and reviews.

The molecular formula of 2-[Methyl(oxolan-3-YL)amino]pyrimidine-5-carbaldehyde is C10_{10}H12_{12}N2_{2}O, with a molecular weight of approximately 178.19 g/mol. The presence of both aldehyde and amino functional groups enhances its reactivity, allowing for various nucleophilic addition reactions, which are critical for its biological interactions.

Antiviral and Anticancer Potential

Research indicates that 2-[Methyl(oxolan-3-YL)amino]pyrimidine-5-carbaldehyde may serve as a lead compound for developing new antiviral or anticancer agents. Its structural features allow it to interact with key biological targets such as enzymes and receptors involved in cellular signaling pathways related to cancer and viral infections.

Table 1: Comparison of Similar Compounds

Compound NameStructure TypeKey PropertiesUnique Features
2-[Methyl(oxolan-3-YL)amino]pyrimidine-5-carbaldehydePyrimidine + OxolanePotential antiviral/anticancerContains both oxolane and aldehyde groups
4-Amino-pyrimidinePyrimidineAnticancer propertiesLacks oxolane moiety
3-(Oxolan-3-YL)-pyridinePyridine + OxolaneDifferent reactivityContains a pyridine ring instead
4-Aldehyde-pyrimidinePyrimidine + AldehydeSimilar reactivityLacks oxolane structure

The unique combination of functional groups in this compound may provide distinct biological activities not observed in structurally similar compounds, warranting further research into its potential applications in medicinal chemistry.

Studies have suggested that compounds similar to 2-[Methyl(oxolan-3-YL)amino]pyrimidine-5-carbaldehyde may act through various mechanisms, including inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in DNA synthesis. Inhibiting DHFR can lead to reduced cell proliferation, particularly in cancer cells . This mechanism is critical as it affects the synthesis of purines and pyrimidines necessary for DNA replication.

Interaction Studies

Recent investigations have focused on the binding affinity of 2-[Methyl(oxolan-3-YL)amino]pyrimidine-5-carbaldehyde with various biological receptors. For instance, studies involving human adenosine receptors have demonstrated that certain derivatives exhibit significant binding affinities, suggesting potential therapeutic applications in modulating receptor activity .

Synthesis and Testing

The synthesis of this compound can be achieved through several methodologies, including nucleophilic substitution reactions involving pyrimidine derivatives. Subsequent biological testing has shown promising results in vitro, indicating potential efficacy against specific cancer cell lines and viral pathogens .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralPotential lead for antiviral agents
AnticancerInhibits cell proliferation via DHFR inhibition
Enzyme InteractionBinding studies with adenosine receptors

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